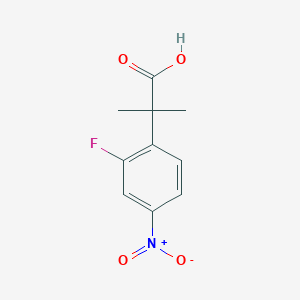

2-(2-Fluoro-4-nitrophenyl)-2-methylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(2-Fluoro-4-nitrophenyl)-2-methylpropanoic acid” is a chemical compound with the molecular formula C8H6FNO4 . It is related to a class of compounds known as 5-Phenyl-furan-2-carboxylic acids, which have emerged as a promising class of antimycobacterial agents that can interfere with iron homeostasis .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the preparation of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate involved dissolving 2-Fluoro-4-nitroaniline in 6 M HCl, cooling the solution to 0 °C in an ice bath, and then adding an aqueous solution of NaNO2 .Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as 1H-NMR, 13C-NMR, HRMS, and SC-XRD .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds typically involve a series of consecutive reactions . For example, the synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine involves eight consecutive reactions .Physical and Chemical Properties Analysis

The compound has a molecular weight of 199.14 . Other physical and chemical properties such as solubility, lipophilicity, and bioavailability score can be found in the literature .Scientific Research Applications

Synthesis of Androgen Receptor Antagonists

This compound has been used in the synthesis of potent androgen receptor antagonists, such as MDV3100, through a series of chemical reactions including oxidation, amidation, reduction, and Hofmann alkylation. These compounds are crucial in the treatment of prostate cancer, showcasing the compound's role in advancing cancer therapy Li Zhi-yu, 2012.

Radiosynthesis of PET Tracers

The compound's derivatives have been explored for the radiosynthesis of novel PET (Positron Emission Tomography) tracers, such as O-(1-[18 F]fluoropropan-2-yl)-O-(4-nitrophenyl) methylphosphonate, acting as surrogates for chemical warfare agents like sarin. This application is crucial for the development of non-invasive methods to study acetylcholinesterase inhibition in vivo, demonstrating the compound's potential in neurotoxicology research Thomas R. Hayes et al., 2018.

Development of Antimycobacterial Agents

Derivatives like methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate have been identified as a new class of antimycobacterial agents. These compounds interfere with iron homeostasis in mycobacteria, offering a novel therapeutic approach to combat tuberculosis and other mycobacterial infections M. Mori et al., 2022.

Synthesis of Fluorophores

In the field of fluorescence-based technologies, especially in biomedical applications, the compound's derivatives have facilitated the efficient synthesis of new fluorophores. For instance, the development of indolizino[3,2-c]quinolines through oxidative Pictet-Spengler cyclization indicates the compound's utility in creating fluorescent probes for aqueous systems Sujin Park et al., 2015.

Mechanism of Action

Safety and Hazards

Future Directions

Research into related compounds has shown promise in the development of new drugs that act on unexplored molecular targets . This suggests that “2-(2-Fluoro-4-nitrophenyl)-2-methylpropanoic acid” and similar compounds could have potential applications in the development of new antimycobacterial agents.

Properties

IUPAC Name |

2-(2-fluoro-4-nitrophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO4/c1-10(2,9(13)14)7-4-3-6(12(15)16)5-8(7)11/h3-5H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMPUKLJDOKFLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1379909.png)

![5-bromo-3H-pyrazolo[3,4-b]pyridine](/img/structure/B1379910.png)

![[(5-Bromopyridin-2-yl)carbamothioyl]carbamic acid](/img/structure/B1379914.png)